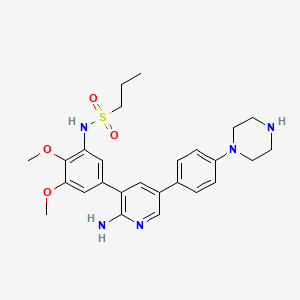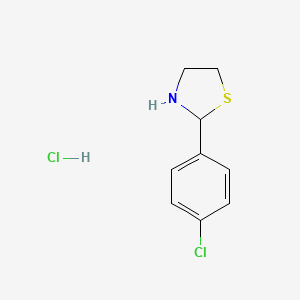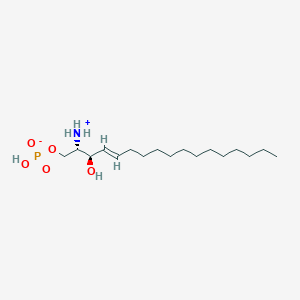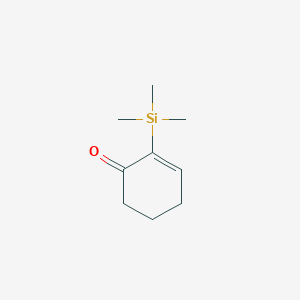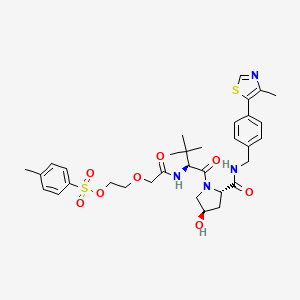![molecular formula C20H29FO3 B11936509 (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11936509.png)
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihidroxi-10,13,17-trimetil-1,2,6,7,8,11,12,14,15,16-decahidrociclopenta[a]fenantren-3-ona es una molécula orgánica compleja con importantes propiedades biológicas y químicas. Este compuesto es un esteroide fluorado, lo que significa que tiene un esqueleto esteroideo con un átomo de flúor unido. Los esteroides son una clase de compuestos orgánicos con cuatro anillos de cicloalcano dispuestos en una configuración específica. La adición de flúor puede alterar significativamente la actividad biológica del esteroide, haciendo que este compuesto sea de particular interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihidroxi-10,13,17-trimetil-1,2,6,7,8,11,12,14,15,16-decahidrociclopenta[a]fenantren-3-ona normalmente implica múltiples pasos, comenzando con precursores esteroideos más simples. La introducción del átomo de flúor es un paso crítico y se puede lograr utilizando reactivos como el trifluoruro de dietilaminosulfuro (DAST) o el Selectfluor. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar que se mantenga la estereoquímica deseada.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar a cetonas o ácidos carboxílicos.
Reducción: El grupo cetona se puede reducir a un grupo hidroxilo.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) son agentes reductores comunes.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOCH₃).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de dicetonas o ácidos carboxílicos, mientras que la reducción del grupo cetona puede producir alcoholes secundarios.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los efectos de la fluoración en la química de los esteroides.
Biología: Se puede utilizar para investigar el papel de los esteroides fluorados en los sistemas biológicos.
Medicina: Este compuesto tiene posibles aplicaciones terapéuticas debido a su actividad biológica única.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El átomo de flúor puede mejorar la afinidad de unión del compuesto a ciertos receptores, lo que lleva a una actividad biológica alterada. Las vías involucradas pueden incluir la modulación de la actividad enzimática o la interacción con receptores nucleares que regulan la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
(8S,9R,10S,11S,13S,14S,17R)-11,17-dihidroxi-10,13,17-trimetil-1,2,6,7,8,11,12,14,15,16-decahidrociclopenta[a]fenantren-3-ona: Este compuesto carece del átomo de flúor y tiene una actividad biológica diferente.
(8S,9R,10S,11S,13S,14S,17R)-9-cloro-11,17-dihidroxi-10,13,17-trimetil-1,2,6,7,8,11,12,14,15,16-decahidrociclopenta[a]fenantren-3-ona: Este compuesto tiene un átomo de cloro en lugar de flúor, lo que lleva a diferentes propiedades químicas.
Singularidad
La presencia del átomo de flúor en (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihidroxi-10,13,17-trimetil-1,2,6,7,8,11,12,14,15,16-decahidrociclopenta[a]fenantren-3-ona lo hace único en comparación con otros compuestos similares. El flúor puede alterar significativamente la lipofilia, la estabilidad metabólica y la afinidad de unión a los objetivos biológicos del compuesto, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H29FO3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19+,20-/m0/s1 |
Clave InChI |
YLRFCQOZQXIBAB-HAXSJCRZSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C)O)C)O)F |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



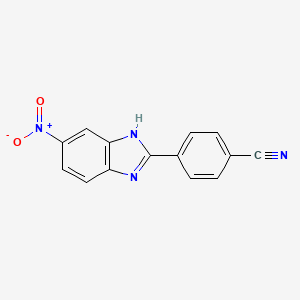
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)

![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

